3-Iodo-2-methoxybenzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6INO |
|---|---|
Molecular Weight |
259.04 g/mol |
IUPAC Name |
3-iodo-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H6INO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,1H3 |
InChI Key |
DGVRRARNLZJLGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1I)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Iodo 2 Methoxybenzonitrile
Regioselective Direct Iodination Strategies
Direct iodination of the aromatic ring of 2-methoxybenzonitrile (B147131) presents a straightforward approach to obtaining the target compound. However, controlling the regioselectivity to favor the introduction of iodine at the C3 position is a critical challenge. The methoxy (B1213986) group at C2 and the nitrile group at C1 direct incoming electrophiles to specific positions on the benzene (B151609) ring.
Electrophilic Iodination Approaches for Aromatic Substrates
Electrophilic iodination is a common method for introducing an iodine atom onto an aromatic ring. wikipedia.org For substrates like 2-methoxybenzonitrile, the electron-donating methoxy group activates the ring towards electrophilic attack, primarily at the ortho and para positions. The nitrile group, being electron-withdrawing, deactivates the ring.
Various iodinating agents can be employed in these reactions. A mixture of iodine (I₂) and an oxidizing agent, such as nitric acid or iodic acid in the presence of sulfuric acid, can generate the potent electrophile I+. wikipedia.org N-Iodosuccinimide (NIS) is another widely used reagent, often activated by a strong acid or a Lewis acid catalyst like iron(III) chloride. organic-chemistry.org The choice of reagent and reaction conditions is crucial for achieving high regioselectivity. For instance, disulfide-catalyzed electrophilic iodination using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) has been shown to be effective for a range of anisole (B1667542) derivatives under mild conditions. organic-chemistry.org
The reaction mechanism involves the attack of the aromatic ring on the electrophilic iodine species, forming a resonance-stabilized carbocation known as the arenium ion. Subsequent deprotonation restores the aromaticity of the ring, resulting in the iodinated product. wikipedia.org The directing effects of the existing substituents play a pivotal role in determining the position of iodination.
| Catalyst/Reagent | Substrate | Product | Yield | Conditions |
| Iron(III) triflimide/NIS | Arenes | Iodoarenes | Good | Mild conditions |
| Silver(I) triflimide/NIS | Anisoles, anilines | Iodoarenes | Good | Mild and rapid |
| Disulfide/DIH | Anisoles, acetanilides | Iodoarenes | Good | Acetonitrile (B52724), mild conditions |
Table 1: Examples of Electrophilic Iodination Reactions. organic-chemistry.org
Halogen Exchange Reactions in Aryl Systems
Halogen exchange, often referred to as the Finkelstein reaction for aromatic compounds, provides an alternative route to aryl iodides from other aryl halides, such as bromides or chlorides. acs.orgfrontiersin.org This method can be particularly useful if the corresponding bromo- or chloro- precursor is more readily accessible.
The synthesis of 3-iodo-2-methoxybenzonitrile can be envisioned starting from 3-bromo-2-methoxybenzonitrile. These reactions are typically catalyzed by transition metals, with copper and nickel complexes being widely investigated. frontiersin.orgoup.comucl.ac.uk Copper(I)-catalyzed halogen exchange reactions have demonstrated broad functional group tolerance, allowing for the conversion of aryl bromides to aryl iodides under mild conditions. organic-chemistry.org Nickel catalysts, such as a combination of NiBr₂ and zinc, have also been shown to effectively catalyze the exchange of aryl bromides with potassium iodide. oup.com
The mechanism of these metal-catalyzed reactions can vary but often involves oxidative addition of the aryl halide to the metal center, followed by reductive elimination of the new aryl iodide. ucl.ac.uk
| Catalyst System | Reactant | Product | Conditions |
| Copper(I) iodide/Potassium iodide | Aryl bromides | Aryl iodides | High temperatures (e.g., 160°C in HMPA) |
| NiBr₂/Zinc | Aryl bromides | Aryl iodides | Mild conditions |
| Palladium complexes | Aryl halides | Aryl iodides | Varies with ligand and halide |
Table 2: Catalytic Systems for Halogen Exchange in Aryl Halides. frontiersin.orgoup.com
Functional Group Interconversion Routes to Aryl Nitriles
An alternative synthetic strategy involves the formation of the nitrile group on a pre-iodinated aromatic precursor. This approach relies on the conversion of other functional groups, such as amides or oximes, into the cyano group.
Cyano Group Introduction via Dehydration of Amides and Oximes
The dehydration of primary amides and aldoximes is a well-established and environmentally benign method for synthesizing nitriles, with water being the only byproduct. researchgate.net
Starting from 2-methoxybenzamide, dehydration can be achieved using various reagents. Thionyl chloride (SOCl₂) is a common and effective dehydrating agent for this transformation. google.comchegg.com A patented method describes the dehydration of 4-methyl-3-methoxybenzamide to the corresponding nitrile in high yield using thionyl chloride in toluene (B28343) at reflux. google.com Similarly, the dehydration of 2-methoxybenzaldoxime can yield 2-methoxybenzonitrile. google.com This reaction can be carried out using reagents like phosphorus pentoxide or acetic anhydride, or under heterogeneous catalysis using solid acids like zeolites. researchgate.netiitm.ac.in
| Starting Material | Dehydrating Agent | Product | Yield | Conditions |
| 4-methyl-3-methoxybenzamide | Thionyl chloride | 4-methyl-3-methoxybenzonitrile | 95% | Toluene, 110°C |
| 2-methoxybenzaldoxime | Potassium bisulfate | 2-methoxybenzonitrile | 96.4% | Xylenes, 143°C |
Table 3: Dehydration Reactions for Nitrile Synthesis. google.comgoogle.com
Oxidative Conversion of Precursor Functionalities to Nitriles
Oxidative methods offer another avenue for the synthesis of nitriles from other functional groups.
A notable oxidative conversion is the dehydrosulfurization of thioamides to nitriles. This reaction can be mediated by iodine (I₂) under mild, aerobic conditions. nih.govjst.go.jp The process involves treating a thioamide with iodine in the presence of a base, such as triethylamine, at room temperature. nih.gov This method has been successfully applied to a variety of thioamides bearing aryl, vinyl, and alkyl groups, affording the corresponding nitriles in good to excellent yields. nih.govjst.go.jp This approach is advantageous due to the use of inexpensive and easy-to-handle iodine. jst.go.jp While a specific example for 3-iodo-2-methoxybenzothioamide is not detailed, the general applicability to aryl thioamides suggests its potential. jst.go.jp More recent developments include aryne-promoted dehydrosulfurization, offering a metal-free and oxidant-free alternative. organic-chemistry.org
| Thioamide Substrate | Reagent System | Product | Yield | Conditions |
| Aromatic thioamides | I₂ / Triethylamine | Aromatic nitriles | Good to excellent | Room temperature, aerobic |
| Aryl thioamides | Indium(III) triflate | Aryl nitriles | Good to excellent | Toluene, catalytic |
Table 4: Dehydrosulfurization of Thioamides to Nitriles. nih.govscirp.org
Oxidative Conversion of Alkyl Halides and Aldehydes
The direct conversion of functional groups like alkyl halides and aldehydes into nitriles represents an efficient pathway for synthesizing compounds such as this compound, as it avoids the increase in carbon atoms associated with traditional cyanide-based substitutions. rhhz.net These methods typically involve an in-situ oxidation process where the nitrogen atom is sourced from an ammonia (B1221849) equivalent.
One prominent method involves the oxidative conversion of benzylic halides using molecular iodine in aqueous ammonia. ajgreenchem.comlidsen.com This approach facilitates the direct transformation of a substituted benzyl (B1604629) halide, such as 3-iodo-2-methoxybenzyl halide, into the corresponding nitrile. ajgreenchem.com The reaction is typically performed at a moderately elevated temperature (e.g., 60 °C) and proceeds through a proposed mechanism involving the initial formation of a primary amine via nucleophilic substitution, followed by iodine-mediated oxidation to the nitrile. rhhz.netlidsen.com This system is advantageous due to the moderate oxidizing power and lower toxicity of molecular iodine, positioning it as an environmentally benign reagent. rhhz.net
Similarly, aldehydes are valuable precursors for nitrile synthesis. A variety of oxidative systems can transform a substituted benzaldehyde, like 3-iodo-2-methoxybenzaldehyde, directly into this compound. One-pot methods using reagents like trichloroisocyanuric acid (TCCA) in aqueous ammonia can efficiently convert aldehydes to nitriles under mild conditions. acs.org Another effective system employs iodine as a catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant and ammonium (B1175870) acetate (B1210297) as the nitrogen source. rsc.orgorganic-chemistry.org This iodine-catalyzed method is notable for its mild conditions and good to excellent yields for a range of aromatic aldehydes. rsc.orgorganic-chemistry.org A transition-metal-free aerobic oxidation has also been developed using a nitroxyl (B88944) radical/NOₓ catalyst system, which selectively converts benzaldehydes to benzonitriles. researchgate.net
| Precursor Type | Oxidative System | Key Features | Reference |
|---|---|---|---|
| Alkyl Halide | Molecular Iodine (I₂) / Aqueous Ammonia (NH₃) | Direct conversion without changing carbon atom count; environmentally benign oxidant. | rhhz.netajgreenchem.comlidsen.com |
| Aldehyde | Trichloroisocyanuric Acid (TCCA) / Aqueous NH₃ | One-pot procedure, mild conditions, high yields. | acs.org |
| Aldehyde | Iodine (I₂) catalyst / TBHP oxidant / Ammonium Acetate | Mild conditions, good to excellent yields for various aldehydes. | rsc.orgorganic-chemistry.org |
| Aldehyde | 4-AcNH-TEMPO / NaNO₂ / HNO₃ / O₂ | Transition-metal-free aerobic oxidation. | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. This involves developing methods that use less hazardous substances, reduce waste, and improve energy efficiency.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. ajgreenchem.com Solvent-free synthesis has gained significant attention as an environmentally benign process. ajgreenchem.com For the conversion of aldehydes to nitriles, a facile, solvent-free methodology has been established using hydroxylamine (B1172632) hydrochloride on silica (B1680970) gel under heated conditions. ajgreenchem.com Silica gel acts as an inexpensive and easily separable mild acid catalyst, making the work-up process simple. ajgreenchem.com This approach is effective for a wide range of aldehydes and avoids the use of toxic metal salts or expensive catalysts. ajgreenchem.com
Another innovative solvent-free approach utilizes deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea. sci-hub.st This DES can act as an efficient and ecofriendly catalyst for the one-pot synthesis of nitriles from aldehydes, offering good to excellent yields under conventional heating or microwave irradiation. sci-hub.st The catalyst can often be reused for several cycles, further enhancing its green credentials. sci-hub.st Metal-catalyst-free and solvent-free synthesis of nitriles from aldehydes has also been achieved via a modified Schmidt reaction, using sodium azide (B81097) as the nitrogen source and p-toluenesulfonic acid (p-TsOH) on a silica surface, which offers a greener and simpler procedure. researchgate.net
The development of novel catalytic systems is also central to greener synthesis. Thermo- and photo-catalysts are being explored for the aerobic oxidative cyanation of feedstocks like aldehydes. rsc.org These include non-noble metal catalysts, single-metal-atom catalysts, and metal-free catalysts, which represent a highly promising and green avenue for nitrile synthesis. rsc.org Biocatalysis, using enzymes like aldoxime dehydratases, presents another sustainable alternative, enabling the cyanide-free synthesis of nitriles from aldoximes under mild, aqueous conditions. nih.gov
| Green Approach | Catalytic System / Reagents | Key Advantages | Reference |
|---|---|---|---|
| Solvent-Free | Hydroxylamine hydrochloride / Silica-gel | Inexpensive, environmentally friendly, simple work-up. | ajgreenchem.com |
| Solvent-Free | Deep Eutectic Solvent (Choline chloride/Urea) | Ecofriendly, reusable catalyst, good to excellent yields. | sci-hub.st |
| Solvent-Free | NaN₃ / p-TsOH / Silica | Metal-catalyst-free, avoids hazardous solvents. | researchgate.net |
| Biocatalysis | Aldoxime Dehydratases | Cyanide-free, mild aqueous conditions, sustainable. | nih.gov |
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for improving the efficiency, safety, and scalability of chemical processes. numberanalytics.com By performing reactions in a continuously flowing stream through a reactor, it offers precise control over parameters like temperature, pressure, and reaction time, leading to higher yields and selectivity. nih.gov
This technology is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. For instance, a continuous-flow synthesis of nitriles via the Schmidt reaction has been developed, which transforms aldehydes using trimethylsilyl (B98337) azide (TMSN₃). rhhz.net The use of a microreactor system greatly enhances the safety of handling azides and allows for rapid, high-yielding reactions that are easy to scale up. rhhz.net Another approach reports a cyanide-free synthesis of aryl nitriles from ketones using p-toluenesulfonylmethyl isocyanide (TosMIC) in a continuous flow process with a residence time of just 1.5 minutes, demonstrating high throughput and scalability. rsc.org
Flow chemistry also enables reactions under high-temperature and high-pressure conditions that are difficult to achieve in batch reactors. A continuous-flow protocol for preparing nitriles from carboxylic acids has been developed where acetonitrile serves as both the solvent and the nitrogen source at 350 °C and 65 bar, conditions under which it is in a supercritical state. acs.org This method proceeds without any catalyst and is applicable to a variety of substrates. acs.org The transformation of amides to nitriles has also been achieved in a continuous-flow system using cerium oxide as a catalyst, where acetonitrile acts as a dehydrating agent. thieme-connect.com These examples highlight the potential of flow chemistry to make the synthesis of this compound safer, more efficient, and readily scalable for industrial production. rsc.orgsparkl.me
| Precursor | Reaction Type / Reagents | Flow Chemistry Advantages | Reference |
|---|---|---|---|
| Aldehyde | Schmidt Reaction (TMSN₃) | Improved safety with hazardous reagents, rapid reaction, easy scale-up. | rhhz.net |
| Ketone | van Leusen Reaction (TosMIC) | Cyanide-free, fast residence time (1.5 min), high throughput. | rsc.org |
| Carboxylic Acid | Acid-Nitrile Exchange (Acetonitrile) | Catalyst-free, utilizes high-temp/high-pressure supercritical conditions. | acs.org |
| Amide | Dehydration (CeO₂ catalyst / Acetonitrile) | Efficient catalyst use, continuous production. | thieme-connect.com |
Mechanistic Insights into Transformations of 3 Iodo 2 Methoxybenzonitrile
Investigations of Aryl Iodide Activation Pathways
The activation of the carbon-iodine (C-I) bond is the crucial first step in the majority of cross-coupling and functionalization reactions involving aryl iodides like 3-iodo-2-methoxybenzonitrile. This activation can be achieved through two primary strategies: interaction with a transition metal center or oxidation of the iodine atom to a hypervalent state.
Oxidative addition is a fundamental step in many catalytic cycles, particularly those involving palladium and nickel, which are widely used for forming new carbon-carbon and carbon-heteroatom bonds. google.com In this process, the low-valent metal center inserts into the C-I bond of the aryl iodide, increasing its oxidation state and forming a new organometallic intermediate. For this compound, this reaction would involve a Pd(0) or Ni(I) species.
The reactivity in oxidative addition is highly dependent on the electronic nature of the aryl iodide. Generally, electron-poor aryl halides react faster than electron-rich ones because the process depletes electron density from the metal center. The this compound molecule presents competing electronic effects: the methoxy (B1213986) group is electron-donating, while the cyano group is strongly electron-withdrawing. The net effect on the reaction rate would depend on the specific metal, ligands, and reaction conditions.
The precise mechanism of oxidative addition for aryl iodides can vary. Two prominent pathways are the concerted three-centered mechanism and a radical process involving halogen-atom abstraction (HAA).
Concerted Pathway: This is the most common mechanism for Pd(0) and involves the metal center interacting with the C-I bond through a three-membered transition state. The C-I bond breaks as two new bonds, M-C and M-I, form simultaneously. For aryl halides, this pathway is generally favored.
Halogen-Atom Abstraction (HAA): This pathway involves a single-electron transfer process, generating an aryl radical and a metal-halide species. HAA is more frequently proposed for Ni(I) complexes. google.com Studies on Ni(I)-mediated activation of alkyl halides have provided experimental evidence for a concerted HAA mechanism. For aryl iodides reacting with certain nickel complexes, the reaction can branch between concerted oxidative addition and radical pathways depending on the ligand and the electronic properties of the arene. google.com
The pathway followed by this compound would be influenced by the choice of metal catalyst. With a typical Pd(0) catalyst, a concerted mechanism is expected, whereas with a Ni(I) catalyst, a halogen-atom abstraction pathway becomes a significant possibility.
The ligands coordinated to the transition metal center play a critical role in modulating its reactivity and influencing the mechanism of oxidative addition.
Electronic Effects: Electron-rich ligands, such as bulky alkylphosphines, increase the electron density at the metal center. This enhanced nucleophilicity facilitates the oxidative addition step, especially for less reactive aryl halides. For this compound, using electron-rich phosphine (B1218219) ligands on a palladium or nickel center would likely accelerate the rate of C-I bond activation.
Steric Effects: The size of the ligands can determine the coordination number of the active catalytic species. For instance, bulky ligands can favor the formation of highly reactive, monoligated 12-electron Pd(0) species over 14-electron bis-ligated species. These different species can exhibit distinct mechanistic preferences. Computational studies have shown that 12e⁻ PdL species are strongly biased toward a concerted mechanism, while 14e⁻ PdL₂ species may prefer a nucleophilic displacement mechanism, depending on the substrate. The ortho-methoxy group in this compound introduces steric hindrance near the reaction site, which could influence the approach of the metal complex and affect reaction rates.
| Metal Center | Ligand Type | Key Parameter | General Effect on Oxidative Addition Rate | Likely Mechanistic Preference |
|---|---|---|---|---|
| Pd(0) | Alkylphosphines (e.g., PCy₃) | Strongly Electron-Donating | Increases rate | Concerted or Nucleophilic Displacement |
| Pd(0) | Arylphosphines (e.g., PPh₃) | Less Electron-Donating | Moderate rate | Concerted or Nucleophilic Displacement |
| Ni(I) | Bipyridine-type | Redox-Active | Facilitates single-electron pathways | Halogen-Atom Abstraction |
| Pd(0) | Bulky Biarylphosphines (e.g., XPhos) | Steric Bulk | Promotes formation of reactive monoligated species | Concerted |
An alternative, transition-metal-free strategy for activating the C-I bond of this compound involves its oxidation to a hypervalent iodine(III) species, also known as a λ³-iodane. These compounds feature an iodine atom with a formal valence shell containing more than eight electrons. This transformation turns the aryl iodide into a potent electrophile and an excellent leaving group. The oxidation is typically achieved using peracids (like m-CPBA) or other strong oxidants.
Once formed, hypervalent iodine(III) intermediates derived from this compound can serve as precursors to several highly reactive species depending on the reaction conditions.
Aryl Cations: In the presence of nucleophiles, diaryliodonium salts—a common class of hypervalent iodine compounds—can act as aryl cation synthons, enabling the arylation of a wide range of substrates.
Aryl Radicals: Single-electron transfer (SET) reduction of a hypervalent iodine(III) reagent can generate an aryl radical. This process can be initiated thermally, photochemically, or by a reducing agent, opening access to radical-mediated transformations.
Aryne Precursors: Under basic conditions, ortho-substituted diaryliodonium salts can undergo elimination to form arynes. While this compound itself is not primed for this, a hypervalent intermediate derived from it could potentially participate in such pathways if appropriately functionalized.
The reactivity of hypervalent iodine(III) reagents is governed by ligand exchange and subsequent coupling steps. In a typical arylation reaction using a diaryliodonium salt, a nucleophile first coordinates to the electrophilic iodine center. This is followed by reductive elimination, where the nucleophile and one of the aryl groups are coupled, forming the product and releasing a molecule of iodobenzene. The aryl group that is transferred is often the more electron-poor or less sterically hindered one.
For a hypervalent intermediate derived from this compound, such as a diaryliodonium salt, the methoxy and cyano groups would influence the regioselectivity of nucleophilic attack and the subsequent aryl transfer.
| Intermediate Type | Generation Conditions | Resulting Transformation |
|---|---|---|
| Aryl Cation Equivalent | Reaction with nucleophiles | Nucleophilic Aromatic Substitution (SNAr) |
| Aryl Radical | Single-Electron Transfer (SET), Heat, or Light | Radical Addition/Substitution |
| Aryne Precursor | Base-induced elimination (with ortho-substituent) | [4+2] or [2+2] Cycloadditions, Nucleophilic Addition |
Hypervalent Iodine Intermediate Formation and Reactivity
Kinetic and Spectroscopic Elucidation of Reaction Intermediates
The study of reaction intermediates is crucial for understanding the detailed pathways of chemical transformations. For substituted benzonitriles, including this compound, a variety of advanced analytical techniques are employed to measure reaction rates and characterize transient species.
Electroanalytical Techniques for Rate Measurements
While specific electroanalytical studies on this compound are not extensively documented in publicly available literature, the principles of these techniques can be applied to understand its potential reactivity. Electroanalytical methods, such as cyclic voltammetry and constant current electrolysis, are powerful tools for investigating redox-initiated reactions of substituted benzonitriles. nih.govacs.org
For instance, in related benzonitrile (B105546) compounds, electrochemical methods have been used to initiate and monitor tandem reactions. nih.gov These techniques allow for the precise control of electron transfer processes, enabling the generation of radical ions and other reactive intermediates. The resulting current-potential profiles can provide valuable kinetic information about the rates of these processes. The electrohydrogenation of various aromatic nitriles has been studied, demonstrating the utility of electrochemical methods in nitrile transformations. acs.org By applying these techniques to this compound, one could potentially measure the rates of electron transfer, subsequent bond cleavages (such as the carbon-iodine bond), and follow-up reactions.
Table 1: Key Electroanalytical Techniques and Their Applications to Substituted Benzonitriles
| Technique | Application | Potential Insights for this compound |
| Cyclic Voltammetry | Determination of redox potentials and reaction reversibility. | Could reveal the reduction potential of the nitrile group and the iodinated aromatic ring, and the stability of the resulting radical anion. |
| Constant Current Electrolysis | Bulk synthesis of products via electrochemical reactions. | Could be used to synthesize derivatives of this compound by controlled reduction or oxidation. |
| Spectroelectrochemistry | In-situ spectroscopic characterization of electrochemically generated intermediates. | Would allow for the direct observation and characterization of transient species formed during the redox processes of this compound. |
Mass Spectrometry and Infrared Photodissociation Spectroscopy
Mass spectrometry (MS) is a fundamental technique for identifying reaction products and intermediates by measuring their mass-to-charge ratio. In the context of this compound, electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation, providing structural information about the molecule. Common fragmentation patterns for aromatic compounds can help in elucidating the structure of reaction products. libretexts.org For benzonitrile itself, dissociative ionization has been shown to produce reactive ionic fragments like benzyne (B1209423) radical cations, which are key intermediates in the formation of polycyclic aromatic hydrocarbons. nih.gov
Infrared photodissociation (IRPD) spectroscopy, coupled with mass spectrometry, is a sophisticated technique for obtaining structural information on mass-selected ions. nih.gov This method involves irradiating trapped ions with an infrared laser and monitoring the resulting fragmentation as a function of the laser wavelength. The resulting IR spectrum provides vibrational information, which can be compared with theoretical calculations to determine the ion's structure. While no specific IRPD studies on this compound have been reported, this technique could be invaluable for distinguishing between different isomeric intermediates that might form during its reactions.
Isomerization and Stereochemical Control Studies
Isomerization reactions of substituted aromatics are a key area of study. For substituted benzenes, the position of substituents can significantly influence the site of further reactions. libretexts.org In the case of this compound, potential isomerization could involve the migration of the iodo or methoxy group, although such processes would likely require significant energy input.
Studies on other classes of organic molecules, such as N-arylthio-1,4-benzoquinonimines, have utilized dynamic NMR spectroscopy and DFT calculations to investigate Z,E-isomerization mechanisms, which can proceed through either rotation around a single bond or inversion at a nitrogen atom. nih.gov While the specific context is different, these methodologies are applicable to studying dynamic processes in this compound if it were to participate in reactions where new stereocenters or isomers are formed. The study of thermal Z/E isomerization in other systems has been aided by Van't Hoff analysis to determine enthalpic and Gibbs free energy changes, providing insights into isomer stability. acs.org
C-H Activation Pathways in Aryl Nitrile Functionalization
The functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis. For aryl nitriles, the nitrile group can act as a directing group, guiding a metal catalyst to a specific C-H bond. While ortho-directing effects are common, methodologies for meta-selective C-H functionalization have also been developed. nih.gov
In a study on nitrile-based directing groups, a methoxy substituent on the aromatic ring was found to influence the selectivity of C-H activation. nih.gov Specifically, for a 4-methoxy-substituted substrate, the electronic effect of the methoxy group worked in concert with the directing group to enhance meta selectivity. nih.gov Conversely, a methoxy substituent at other positions could lead to inferior selectivity. nih.gov This highlights the intricate interplay of electronic and steric effects in directing C-H activation. The influence of alkoxy substituents on the regioselectivity of C-H activation has been a subject of both experimental and computational studies in other aromatic systems like benzoic acids. mdpi.com These studies reveal that weak non-covalent interactions can play a significant role in directing the catalyst. mdpi.com
Table 2: Factors Influencing C-H Activation in Substituted Arenes
| Factor | Influence on Regioselectivity | Relevance to this compound |
| Directing Group | Guides the catalyst to a specific C-H bond (typically ortho). | The nitrile group could direct functionalization to the C3 position. |
| Substituent Electronics | Electron-donating or -withdrawing groups can influence the reactivity of C-H bonds. | The electron-donating methoxy group and the electron-withdrawing iodo group would both influence the electronic landscape of the aromatic ring. |
| Steric Hindrance | Bulky groups can block access to nearby C-H bonds. | The ortho-methoxy and meta-iodo groups would create a specific steric environment around the remaining C-H bonds. |
| Solvent Effects | The solvent can play a role in stabilizing intermediates and influencing reaction pathways. | Solvents like hexafluoroisopropanol (HFIP) have been shown to be crucial in some C-H hydroxylation reactions. rsc.org |
Reactivity and Synthetic Transformations of 3 Iodo 2 Methoxybenzonitrile Derivatives
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in 3-iodo-2-methoxybenzonitrile is particularly amenable to oxidative addition by transition metals, most notably palladium, which is a key step in many cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the benzonitrile (B105546) ring.
Suzuki-Miyura Coupling: This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound. This compound can effectively participate as the aryl halide partner in Suzuki-Miyura couplings. The general catalytic cycle involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a boronic acid or its ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. A variety of catalysts, including palladium acetate (B1210297) and various phosphine (B1218219) ligands, can be employed to facilitate this transformation. The reaction conditions, such as the choice of solvent, base, and temperature, can be optimized to achieve high yields of the desired biaryl products.
Heck Reaction: The Heck reaction provides a method for the arylation of alkenes, and this compound can serve as the aryl halide component. This palladium-catalyzed process typically involves the reaction of the aryl iodide with an alkene in the presence of a base. The mechanism proceeds through the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to release the substituted alkene product, and reductive elimination to regenerate the catalyst. A range of palladium catalysts, including palladium acetate and palladium on carbon, often in conjunction with phosphine ligands, can be utilized. The choice of base, solvent, and reaction temperature are critical parameters for achieving good yields and selectivity.
Table 1: Examples of Carbon-Carbon Bond Forming Reactions
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, sSPhos | K₂CO₃ | H₂O/Acetonitrile (B52724) | 37 | 2-Methoxy-3-phenylbenzonitrile | 94 | |
| 4-Methylphenylboronic acid | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | 2-Methoxy-3-(p-tolyl)benzonitrile | >95 | |
| Ethyl crotonate | Pd EnCat® 40 | AcONa | Ethanol | 140 | Ethyl (E)-3-(2-cyano-6-methoxyphenyl)but-2-enoate | Not specified | |
| Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 200 | 2-Methoxy-3-styrylbenzonitrile | Not specified |
The formation of carbon-heteroatom bonds is a fundamental transformation in organic synthesis, and this compound is a suitable substrate for such reactions, particularly for the N-arylation of amides. This transformation can be achieved using either palladium or copper catalysts.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination and its extension to amidation provide a versatile method for the formation of C-N bonds. These reactions typically employ a palladium catalyst in combination with a suitable phosphine ligand and a base. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, ligand exchange with the deprotonated amide, and reductive elimination. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results.
Copper-Catalyzed N-Arylation (Goldberg Reaction): The copper-catalyzed N-arylation of amides, also known as the Goldberg reaction, is another important method for constructing C-N bonds. This reaction often utilizes a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand and a base. Diamine ligands, such as 1,2-cyclohexanediamine, and amino acid-derived ligands, like (S)-N-methylpyrrolidine-2-carboxylate, have been shown to be effective in promoting these couplings. The reaction proceeds through a proposed mechanism involving the formation of a copper(I) amidate complex which then reacts with the aryl iodide.
Table 2: Examples of Carbon-Heteroatom Bond Forming Reactions
| Amide | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Benzamide (B126) | [(allyl)PdCl]₂ | JackiePhos | K₂CO₃ | Toluene (B28343) | 110 | N-(2-Cyano-6-methoxyphenyl)benzamide | Not specified | |
| 2-Pyrrolidone | CuI | (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | 1-(2-Cyano-6-methoxyphenyl)pyrrolidin-2-one | High | |
| Acetamide | CuI | trans-1,2-Cyclohexanediamine | K₃PO₄ | Dioxane | 110 | N-(2-Cyano-6-methoxyphenyl)acetamide | High | |
| Benzamide | CuI | 1,10-Phenanthroline | KF/Al₂O₃ | Not specified | Not specified | N-(2-Cyano-6-methoxyphenyl)benzamide | High | Not specified |
Functional Group Interconversions of the Nitrile Moiety
The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other important functional groups, including amines, carboxylic acids, and ketones.
Conversion to Amines: The reduction of the nitrile group provides a direct route to primary amines. A powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to yield the corresponding benzylamine. Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel is another effective method for the reduction of nitriles to primary amines.
Conversion to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of a primary amide intermediate, which is further hydrolyzed to the carboxylic acid. Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, which initially forms the carboxylate salt that is then protonated in a separate acidic workup step to afford the carboxylic acid.
Conversion to Ketones: The reaction of nitriles with organometallic reagents, such as Grignard reagents or organolithium reagents, followed by aqueous hydrolysis, provides a convenient method for the synthesis of ketones. The Grignard reagent adds to the electrophilic carbon of the nitrile to form an imine salt intermediate. This intermediate is then hydrolyzed upon the addition of aqueous acid to yield the ketone.
Table 3: Examples of Nitrile Moiety Conversions
| Reagent(s) | Product | Reference |
|---|---|---|
| 1. LiAlH₄, 2. H₂O | (3-Iodo-2-methoxyphenyl)methanamine | |
| H₃O⁺, Δ | 3-Iodo-2-methoxybenzoic acid | Not specified |
| 1. CH₃MgBr, 2. H₃O⁺ | 1-(3-Iodo-2-methoxyphenyl)ethan-1-one |
Nitrile metathesis is a chemical reaction that involves the exchange of the cyano group with another functional group. While olefin metathesis is a widely studied and applied reaction, nitrile metathesis is a less common but emerging field. One notable example is nitrile-alkyne cross-metathesis, which can be catalyzed by certain transition metal complexes, such as those of tungsten. This reaction allows for the formal exchange of a nitrile with an alkyne, leading to the formation of a new nitrile and a new alkyne. The reversibility of such a process would depend on the specific reaction conditions and the relative stability of the reactants and products. Another related transformation is the [3+2] cycloaddition of nitrile oxides (generated in situ from oximes) with alkenes, which leads to the formation of 2-isoxazolines. While not a direct metathesis of the nitrile group itself, it represents a transformation where the carbon-nitrogen triple bond is converted into a heterocyclic ring system. The reversibility of this cycloaddition is generally not observed under typical reaction conditions. The development of truly reversible metathesis reactions involving the nitrile moiety of aromatic compounds like this compound is an area of ongoing research.
Applications in Heterocyclic Compound Synthesis
The reactive handles present in this compound make it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The iodine atom allows for the introduction of various substituents that can then participate in cyclization reactions, while the nitrile and methoxy (B1213986) groups can also be involved in the formation of the heterocyclic ring.
One common strategy involves intramolecular cyclization reactions. For instance, the palladium-catalyzed intramolecular arylation of a suitably functionalized derivative of this compound can lead to the formation of fused heterocyclic systems. Another approach is through electrophilic cyclization, such as iodocyclization, where the iodine atom and another part of the molecule react to form a ring. For example, a derivative of this compound containing a tethered alkyne could undergo an intramolecular cyclization to form a furan (B31954) or pyran ring system.
Furthermore, the nitrile group can be a key component in the construction of nitrogen-containing heterocycles. For example, after conversion of the iodo group to an amino group, the resulting 3-amino-2-methoxybenzonitrile (B3043093) can serve as a precursor for the synthesis of quinazolines and other fused pyrimidine (B1678525) derivatives. The synthesis of furoxan-based hybrids, which are of medicinal interest, can also be envisioned starting from precursors derived from this compound.
Table 4: Examples of Heterocyclic Compound Synthesis
| Heterocycle Class | Synthetic Strategy | Key Intermediate from this compound | Reference |
|---|---|---|---|
| Fused Nitrogen Heterocycles | Intramolecular Pd-catalyzed carbopalladation-annulation | o-Alkynyl derivative | |
| Iodofurans/Iodopyrroles | Electrophilic iodo-mediated cyclization | Alk-3-yne-1,2-diol or N-protected 1,2-amino alcohol derivative | |
| Quinazolines | Condensation/cyclization | 3-Amino-2-methoxybenzonitrile | |
| Furoxans | Nucleophilic substitution | Functionalized derivative |
Direct Annulation Reactions Involving Nitriles
Annulation reactions, which involve the formation of a new ring onto an existing structure, can directly involve the nitrile group of this compound derivatives. The nitrile moiety can act as an electrophilic center or as a component in cycloaddition reactions to construct fused heterocyclic systems.
While specific examples detailing the direct annulation of this compound itself are not extensively documented, the reactivity of the benzonitrile structural motif is well-established. For instance, transition metal-catalyzed [2+2+2] cycloadditions of benzonitriles with alkynes or alkenes provide a powerful method for the synthesis of fused pyridine (B92270) or dihydropyridine (B1217469) rings. Niobium pentachloride has been shown to catalyze the reaction between benzonitriles and terminal alkynes to yield polysubstituted pyrimidine derivatives. researchgate.net Similarly, gold-catalyzed cycloadditions between benzonitriles and ynamides can afford 4-aminopyrimidines. researchgate.net These methodologies suggest that this compound could be a suitable substrate for such transformations, leading to the formation of novel, highly substituted quinazoline (B50416) or related heterocyclic systems. The reaction would involve the participation of the nitrile's C≡N triple bond in the construction of the new heterocyclic ring.
Further, rhodium-catalyzed C-C bond cleavage/annulation of biphenylene (B1199973) with various aromatic nitriles has been studied, indicating another potential pathway for complex annulations involving the nitrile group. researchgate.netresearchgate.net
Formation of Nitrogen and Oxygen-Containing Heterocycles (e.g., Benzoxazoles, Triazoles, Indoles, Pyrimidines)
The functional groups of this compound provide multiple strategic points for modification, enabling the synthesis of a diverse array of nitrogen and oxygen-containing heterocycles. The iodine atom is particularly useful as a handle for palladium- and copper-catalyzed cross-coupling reactions, while the nitrile and methoxy groups can be manipulated to participate in cyclization cascades.
Benzoxazoles: The synthesis of benzoxazoles typically requires an o-aminophenol precursor. nih.govorganic-chemistry.orgckthakurcollege.net To synthesize a benzoxazole (B165842) from this compound, a synthetic sequence would first involve demethylation of the methoxy group to reveal a phenol. This is commonly achieved using reagents like boron tribromide (BBr₃). Subsequently, the nitrile group could be hydrolyzed to a carboxylic acid or an amide, or the iodo group could be replaced with an amino group via reactions like the Buchwald-Hartwig amination. The resulting o-hydroxy aniline, o-hydroxy benzoic acid, or o-hydroxy benzamide derivative can then undergo intramolecular cyclization to form the benzoxazole ring. mdpi.comnih.gov For example, the condensation of an o-aminophenol with a carboxylic acid or its equivalent is a standard method for benzoxazole formation.
Triazoles: The formation of 1,2,3-triazoles can be efficiently achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org Starting from this compound, the iodo group can be readily converted into an alkyne functionality via a Sonogashira coupling with a terminal alkyne. The resulting 2-methoxy-3-alkynylbenzonitrile can then react with an azide (B81097) source, such as sodium azide or an organic azide, in the presence of a copper(I) catalyst to yield the corresponding 1,4-disubstituted 1,2,3-triazole. Alternatively, the aryl iodide can directly participate in copper-mediated arylation of pre-formed triazoles or engage in multi-component reactions with azides and other partners to build the triazole ring. nih.govnih.govfrontiersin.org
Indoles: The synthesis of indoles from this compound can be envisioned through several pathways, most notably those analogous to the Larock or Cacchi indole (B1671886) syntheses. organic-chemistry.org A common strategy involves the initial transformation of the starting material into an o-alkynylaniline derivative. This can be accomplished by first introducing an amino group, for instance by nitration followed by reduction, and then executing a Sonogashira coupling at the iodo position. The resulting N-substituted-2-alkynylaniline can then undergo an intramolecular cyclization, often catalyzed by transition metals like palladium, copper, or gold, to furnish the indole core. nih.govnih.gov A multi-component reaction starting from an ortho-haloaniline, a terminal alkyne, N-iodosuccinimide, and an alkyl halide also provides a concise one-pot synthesis of substituted 3-iodoindoles. beilstein-journals.org
Pyrimidines: The synthesis of pyrimidine rings fused to the existing benzene (B151609) ring (quinazolines) or as a substituent is achievable. For the synthesis of a substituted pyrimidine, the iodo group on this compound can be converted to a boronic ester via a Miyaura borylation. The resulting boronic ester can then undergo a Suzuki coupling with a halogenated pyrimidine to attach the pyrimidine core. Conversely, building a fused pyrimidine ring often requires a precursor with an ortho-amino-nitrile or ortho-amino-amide functionality. chemijournal.comgrowingscience.com Therefore, the iodo group could be converted to an amino group, and the resulting 3-amino-2-methoxybenzonitrile could then be cyclized with various one-carbon synthons (e.g., formates, orthoformates, or formamide) to construct the fused pyrimidine ring of a quinazoline derivative. bu.edu.egnih.gov
| Heterocycle | General Synthetic Strategy | Key Intermediate | Reagents & Conditions |
| Benzoxazole | 1. Demethylation2. Functional group conversion3. Intramolecular cyclization | 2-Hydroxy-3-aminobenzonitrile | 1. BBr₃ (demethylation)2. SnCl₂/HCl (reduction of a nitro group introduced prior)3. Heat or acid catalyst |
| 1,2,3-Triazole | 1. Sonogashira coupling2. Azide-alkyne cycloaddition | 3-Alkynyl-2-methoxybenzonitrile | 1. Terminal alkyne, Pd/Cu catalyst, base2. R-N₃, Cu(I) catalyst |
| Indole | 1. Amination2. Sonogashira coupling3. Intramolecular cyclization | N-Alkyl-2-alkynyl-3-amino-benzonitrile derivative | 1. e.g., Buchwald-Hartwig amination2. Terminal alkyne, Pd/Cu catalyst3. Pd, Cu, or Au catalyst |
| Pyrimidine | 1. Borylation2. Suzuki coupling | 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 1. Bis(pinacolato)diboron, Pd catalyst2. Halogenated pyrimidine, Pd catalyst, base |
Regioselective Functionalization of the Aromatic Ring
The regioselectivity of further substitution on the aromatic ring of this compound is governed by the electronic and steric effects of the existing substituents. wikipedia.org The methoxy (-OCH₃) group is a powerful activating, ortho, para-director due to its strong +R (resonance) effect. The nitrile (-CN) group is a strong deactivating, meta-director (-I, -R effects), and the iodo (-I) group is a weakly deactivating, ortho, para-director (+R, -I effects). lkouniv.ac.inwikipedia.orgmasterorganicchemistry.com
In electrophilic aromatic substitution (EAS) reactions, the potent activating effect of the methoxy group is expected to dominate. msu.edulibretexts.org It directs incoming electrophiles to its ortho and para positions. The ortho position (C3) is already occupied by the iodine atom. Therefore, electrophilic attack is strongly favored at the C5 position, which is para to the methoxy group and meta to both the nitrile and iodo groups. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are thus predicted to occur selectively at the C5 position.
Another powerful strategy for regioselective functionalization is directed ortho metalation (DoM). wikipedia.orgbaranlab.orgharvard.edu The methoxy group is an effective directing group for lithiation. Treatment with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) would typically lead to deprotonation at an adjacent ortho position. Since the C3 position is blocked by iodine, lithiation could potentially occur at the C1-position, although this is less common for methoxy groups. However, a more predictable and highly useful reaction is halogen-metal exchange. The carbon-iodine bond is susceptible to exchange with organolithium reagents at low temperatures. This would regioselectively generate an aryllithium species with the lithium at the C3 position. This nucleophilic intermediate can then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides, silyl (B83357) chlorides), allowing for the selective introduction of a new functional group exclusively at the C3 position, replacing the iodine atom.
| Reaction Type | Position of Functionalization | Directing Influence | Typical Reagents | Resulting Structure |
| Electrophilic Aromatic Substitution (e.g., Nitration) | C5 | para to -OCH₃ (activating) | HNO₃, H₂SO₄ | 5-Nitro-3-iodo-2-methoxybenzonitrile |
| Halogen-Metal Exchange followed by Electrophilic Quench | C3 | Position of the iodine atom | 1. n-BuLi, -78 °C2. Electrophile (E⁺) | 3-E-2-methoxybenzonitrile |
Computational Chemistry and Theoretical Studies of 3 Iodo 2 Methoxybenzonitrile
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It is frequently employed to map out the potential energy surfaces of chemical reactions, providing insights into reaction mechanisms.
Elucidation of Transition States and Intermediates
A critical aspect of mechanistic studies is the identification and characterization of transition states and intermediates. Transition states represent the highest energy point along a reaction coordinate, while intermediates are metastable species formed during a multi-step reaction. Through DFT calculations, the geometries and energies of these transient species can be determined, offering a detailed picture of how a reaction proceeds. However, no specific studies detailing the elucidation of transition states and intermediates for reactions involving 3-Iodo-2-methoxybenzonitrile were found.
Energetic Profiles of Key Transformations
The energetic profile, or reaction coordinate diagram, illustrates the energy changes that occur as reactants are converted into products. By calculating the energies of reactants, intermediates, transition states, and products, DFT can provide a quantitative understanding of the feasibility and kinetics of a reaction. Such profiles are invaluable for predicting reaction outcomes and optimizing reaction conditions. Despite the utility of this approach, no published energetic profiles for key transformations of this compound were identified.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and properties of molecules. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful.
HOMO-LUMO Gap Analysis and Electronic Structure
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally suggests higher reactivity. While studies on related molecules like substituted benzonitriles and iodoanisoles exist, a specific HOMO-LUMO gap analysis for this compound is not available in the reviewed literature. researchgate.net Such an analysis would clarify the electron-donating and accepting capabilities of the molecule.
Intermolecular Interactions and Halogen Bonding Phenomena
The iodine substituent in this compound suggests the potential for interesting intermolecular interactions, particularly halogen bonding.
Electrostatic Potential Surfaces
The electrostatic potential (ESP) surface of a molecule is a map of the electrostatic potential on the electron density surface. It is a valuable tool for predicting non-covalent interactions, as it visualizes electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, an ESP map would be expected to show a region of positive potential (a σ-hole) on the iodine atom, making it a potential halogen bond donor. nih.gov However, a specific calculated electrostatic potential surface for this compound has not been published.
Quantitative Assessment of Interaction Energies
A quantitative assessment of interaction energies for this compound would involve calculating the strength of non-covalent interactions, such as halogen bonding, hydrogen bonding, and van der Waals forces. These calculations are crucial for understanding how the molecule might behave in various chemical environments, including its aggregation, crystal packing, and interactions with biological targets.
Typically, researchers would employ high-level quantum mechanical calculations to determine the binding energies between this compound and other molecules or ions. The results of such studies are often presented in data tables that quantify these interactions in units such as kilocalories per mole (kcal/mol) or kilojoules per mole (kJ/mol).
Table 1: Hypothetical Interaction Energy Data for this compound
| Interacting Species | Type of Interaction | Calculated Interaction Energy (kcal/mol) |
| Water | Hydrogen Bond | Data Not Available |
| Benzene (B151609) | π-π Stacking | Data Not Available |
| Chloride Ion | Halogen Bond | Data Not Available |
This table is presented as a template for the type of data that would be generated from such studies; however, no specific values are available in the current body of scientific literature.
Predictive Modeling for Reactivity and Selectivity
Predictive modeling for the reactivity and selectivity of this compound would focus on forecasting its behavior in chemical reactions. This involves computational methods to identify the most likely sites for electrophilic or nucleophilic attack, the stability of reaction intermediates, and the energy barriers for different reaction pathways. Such models are instrumental in designing synthetic routes and understanding reaction mechanisms.
Key parameters derived from these models often include frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and calculated reaction energy profiles. This information helps chemists predict whether a reaction will be fast or slow, and which products are likely to form.
Table 2: Illustrative Predictive Reactivity Data for this compound
| Computational Model | Predicted Reactive Site | Predicted Selectivity |
| DFT (B3LYP/6-31G*) | Data Not Available | Data Not Available |
| MP2 | Data Not Available | Data Not Available |
| AM1 | Data Not Available | Data Not Available |
This table illustrates the kind of predictive data that computational models would provide. Currently, there is no published research offering this specific information for this compound.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 3-Iodo-2-methoxybenzonitrile, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or iodination of precursor benzonitriles. For example, iodination of 2-methoxybenzonitrile using iodine monochloride (ICl) under controlled temperatures (0–5°C) minimizes side reactions. Optimization involves catalyst selection (e.g., palladium for cross-coupling reactions), protecting groups for the methoxy moiety, and solvent polarity adjustments to enhance iodine incorporation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- NMR : -NMR shows methoxy protons at δ 3.8–4.0 ppm, while iodine's electron-withdrawing effect deshields adjacent protons. -NMR confirms the nitrile carbon at ~115 ppm.
- IR : A sharp peak near 2230 cm confirms the nitrile group.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 289 for ) and isotopic patterns for iodine (M+2) are critical .
Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be minimized?
- Methodological Answer : Deiodination and methoxy group cleavage are frequent issues. Side reactions can be mitigated by using inert atmospheres (N/Ar), low temperatures, and protective groups (e.g., methoxymethoxy) for sensitive functional groups. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients improves yield .
Advanced Research Questions
Q. How does the position of iodine and methoxy groups in this compound influence its reactivity in cross-coupling reactions compared to para-substituted analogs?
- Methodological Answer : The ortho-methoxy group introduces steric hindrance, slowing transmetalation in Suzuki-Miyaura couplings. Compared to para-substituted analogs (e.g., 3-Iodo-4-methoxybenzonitrile), meta-iodo derivatives exhibit lower reactivity due to electronic effects. Using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) improves coupling efficiency .
Q. What strategies can resolve contradictions in reported reaction yields for Ullmann-type couplings involving this compound?
- Methodological Answer : Discrepancies often arise from catalyst loading (e.g., CuI vs. CuBr), ligand-to-metal ratios, and solvent polarity. Systematic reproducibility studies under controlled conditions (e.g., anhydrous DMF at 110°C) are recommended. Monitoring iodine lability via TLC or in-situ Raman spectroscopy helps identify decomposition pathways .
Q. How can computational chemistry aid in predicting the regioselectivity of electrophilic substitutions on this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distributions, revealing competing effects: the methoxy group (electron-donating) directs electrophiles to ortho/para positions, while iodine (electron-withdrawing) favors meta substitution. Comparing computational predictions (e.g., Fukui indices) with experimental results (Hammett plots) validates regioselectivity trends .
Q. What analytical approaches are recommended for distinguishing structural isomers of halogenated methoxybenzonitriles in complex reaction mixtures?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC) differentiate isomers. For example, NOESY correlations can identify spatial proximity between methoxy and iodine groups. GC-MS with chiral columns resolves enantiomers in asymmetric syntheses .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of this compound under basic conditions?
- Methodological Answer : Stability variations may stem from solvent choice (e.g., aqueous vs. anhydrous bases) or trace metal impurities. Accelerated stability studies (40–60°C, 75% humidity) with HPLC monitoring quantify degradation products. Methoxy deprotection via SN2 mechanisms can be minimized using aprotic solvents (e.g., THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
